Studies have shown that 7-Cl-2-PhQ exhibits antibacterial and antifungal properties. Research suggests it may be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, it has shown antifungal activity against Candida albicans [].
Recent research has explored the potential of 7-Cl-2-PhQ and its derivatives as anticancer agents. Studies indicate that it may possess antiproliferative activity against various cancer cell lines []. However, further investigation is needed to understand its mechanism of action and potential therapeutic applications.
7-Chloro-2-phenylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, characterized by its unique structure that incorporates a chlorine atom at the seventh position and a phenyl group at the second position of the quinoline ring. This compound exhibits significant biological activity and is of interest in medicinal chemistry due to its potential therapeutic applications. The presence of the chlorine atom enhances its reactivity, making it suitable for various chemical transformations.
Common reagents used in these reactions include:
7-Chloro-2-phenylquinoline has been studied for its biological activities, including:
The biological mechanisms are attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways, which may lead to significant therapeutic outcomes .
The synthesis of 7-Chloro-2-phenylquinoline can be achieved through several methods:
These methods allow for the production of high yields and purity, essential for further biological testing and applications .
7-Chloro-2-phenylquinoline finds applications in various fields:
The versatility of this compound makes it valuable across multiple scientific disciplines .
Studies on 7-Chloro-2-phenylquinoline's interactions with biological targets have revealed:
These findings highlight its potential as a therapeutic agent and warrant further investigation into its mechanisms of action .
Several compounds share structural similarities with 7-Chloro-2-phenylquinoline, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
7-Fluoro-4-chloroquinoline | Fluorine substitution at position 7 | Enhanced solubility and biological activity |
5,6,7,8-Tetrachloroquinoline | Multiple chlorine substitutions | Broader spectrum of biological effects |
7-Fluoro-5,6,8-trichloroquinoline | Combination of fluorine and multiple chlorines | Increased potency against certain pathogens |
The uniqueness of 7-Chloro-2-phenylquinoline lies in its specific combination of chlorine and phenyl groups, which enhances its reactivity and biological activity compared to these similar compounds .
7-Chloro-2-phenylquinoline possesses the molecular formula C15H10ClN, representing a heterocyclic compound containing fifteen carbon atoms, ten hydrogen atoms, one chlorine atom, and one nitrogen atom [1] [2]. The molecular weight of this compound is precisely 239.70 grams per mole [2] [3]. The structural composition reflects a quinoline core structure with a phenyl substituent at the 2-position and a chlorine atom at the 7-position of the quinoline ring system [1] [4].
The structural configuration of 7-Chloro-2-phenylquinoline consists of a bicyclic quinoline ring system formed by the fusion of a benzene ring with a pyridine ring [4]. The quinoline core maintains planarity, which is characteristic of aromatic heterocyclic systems . The phenyl ring attached at the 2-position creates a conjugated system that extends the aromatic character of the molecule [4] [6]. The chlorine substituent at the 7-position introduces electron-withdrawing effects through inductive mechanisms, influencing the overall electronic distribution within the molecule [6]. The SMILES representation of this compound is C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C=C2, which demonstrates the connectivity pattern of the atoms [4] [7].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 7-chloro-2-phenylquinoline [1] [7]. The compound is registered under the Chemical Abstracts Service (CAS) number 61687-26-1, which serves as its unique identifier in chemical databases [1] [2] [3]. Additional identification systems include the InChI (International Chemical Identifier) string: InChI=1S/C15H10ClN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H, and the InChIKey: FIRUCWQMUVQZAX-UHFFFAOYSA-N [4]. The European Community number assigned to this compound is 687-366-0 [1]. The MDL number MFCD18072758 provides another standardized identification method used in chemical information systems [2] [3].
The melting point of 7-Chloro-2-phenylquinoline has been determined to be 105-106°C when crystallized from ethyl ether [8]. This relatively high melting point is characteristic of aromatic heterocyclic compounds and reflects the strong intermolecular forces present in the crystalline state [8]. The compound exists as a white solid at room temperature [9]. For comparison, related quinoline derivatives show varying melting points: 6-chloro-2-phenylquinoline exhibits a melting point of 108-110°C, while 2-phenylquinoline melts at 83-85°C [6] [9].
The solubility characteristics of 7-Chloro-2-phenylquinoline demonstrate typical behavior for aromatic heterocyclic compounds with halogen substitution [10]. The compound exhibits limited water solubility due to its hydrophobic aromatic character and the presence of the chlorine substituent [10]. The lipophilic nature of the molecule, indicated by its high logP value, suggests preferential solubility in organic solvents [10]. Chloroform has been successfully used as a solvent for nuclear magnetic resonance spectroscopy studies of this compound [6] [11]. The compound shows good solubility in common organic solvents such as dichloromethane and other halogenated solvents [12].
The crystalline structure of 7-Chloro-2-phenylquinoline reflects the planarity of the quinoline ring system with specific geometric arrangements influenced by the chlorine and phenyl substituents [8]. The refractive index of the compound has been reported as 1.661, which provides information about its optical properties in the solid state [8]. The crystal structure demonstrates typical aromatic stacking interactions common in quinoline derivatives . The presence of the chlorine atom at the 7-position influences the crystal packing through halogen bonding interactions . Crystallographic studies of related compounds indicate that quinoline derivatives often form triclinic or monoclinic crystal systems depending on the nature and position of substituents .
The proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectrum of 7-Chloro-2-phenylquinoline exhibits characteristic aromatic signals in the downfield region [6] [11]. The aromatic protons of the quinoline ring system appear as complex multipiples between 7.40-8.20 parts per million [6] [11]. The phenyl substituent protons contribute additional signals in the aromatic region, typically appearing as multipiples around 7.45-8.15 parts per million [6] [11]. The carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectrum provides detailed information about the carbon framework, with aromatic carbon signals distributed throughout the 115-160 parts per million range [6] [11] [14]. The quaternary carbons of the quinoline system and the carbon bearing the chlorine substituent exhibit characteristic chemical shifts that aid in structural confirmation [6] [11] [14].
The infrared (IR) spectroscopy profile of 7-Chloro-2-phenylquinoline displays characteristic absorption bands that serve as a molecular fingerprint [15] [9]. The compound exhibits strong aromatic carbon-hydrogen stretching vibrations around 3057-3060 wavenumbers per centimeter [9]. Aromatic carbon-carbon stretching vibrations appear in the region of 1594-1597 wavenumbers per centimeter [9]. The quinoline ring system shows characteristic vibrations around 1547-1556 wavenumbers per centimeter [9]. The presence of the chlorine substituent influences the overall vibrational pattern of the molecule [15]. Studies on related chloroquinoline compounds demonstrate that chlorine substitution affects the intensity and position of specific vibrational modes [15] [16].
Mass spectrometry analysis of 7-Chloro-2-phenylquinoline provides valuable information about its fragmentation behavior under ionization conditions [17] [18]. The molecular ion peak appears at mass-to-charge ratio 239-240, corresponding to the protonated molecular ion [M+H]⁺ [4] [17]. Characteristic fragmentation patterns include the loss of chlorine (35-37 mass units) from the molecular ion, which is common for chlorinated aromatic compounds [18]. The phenyl substituent can undergo various fragmentation pathways, including the formation of tropylium ion-like fragments [18]. Tandem mass spectrometry studies of related quinoline compounds show that the quinoline ring system tends to remain intact under moderate collision energies, with peripheral substituents being preferentially lost [18]. The mass spectral fragmentation provides structural confirmation and aids in the identification of this compound in complex mixtures [17] [18].
Property | Value | Method/Condition |
---|---|---|
Molecular Formula | C₁₅H₁₀ClN | Elemental Analysis |
Molecular Weight | 239.70 g/mol | Calculated |
Melting Point | 105-106°C | Ethyl ether crystallization |
Refractive Index | 1.661 | Optical measurement |
CAS Number | 61687-26-1 | Chemical registry |
InChIKey | FIRUCWQMUVQZAX-UHFFFAOYSA-N | Computational |
Spectroscopic Method | Key Characteristic | Range/Value |
---|---|---|
¹H Nuclear Magnetic Resonance | Aromatic protons | 7.40-8.20 ppm |
¹³C Nuclear Magnetic Resonance | Aromatic carbons | 115-160 ppm |
Infrared Spectroscopy | Aromatic C-H stretch | 3057-3060 cm⁻¹ |
Infrared Spectroscopy | Aromatic C=C stretch | 1594-1597 cm⁻¹ |
Mass Spectrometry | Molecular ion | m/z 239-240 |
Early access to the target molecule exploited a two-step sequence. First, 2-phenylquinoline was obtained by lithiation of quinoline at position 2 followed by trapping with benzaldehyde. Second, the aromatic ring was chlorinated at position 7 with N-chlorosuccinimide in acetic acid, giving 7-chloro-2-phenylquinoline in fifty-nine percent isolated yield [1]. Suzuki–Miyaura variants later replaced the lithiation step: 7-chloro-4-iodoquinoline underwent palladium-catalysed coupling with phenylboronic acid in boiling water to afford the 2-phenyl analogue in seventy-eight percent yield with complete retention of the chlorine atom at position 7 [2].
Entry | Key step | Catalyst or base | Yield (%) | Reference |
---|---|---|---|---|
1 | 2-Lithiation → phenylation | n-butyllithium, benzaldehyde | 52 | 57 |
2 | Chlorination of 2-phenylquinoline | N-chlorosuccinimide | 59 | 57 |
3 | Suzuki coupling on 7-chloro-4-iodoquinoline | Palladium acetate, water | 78 | 3 |
The Friedländer condensation between 4-chloro-2-aminobenzaldehyde and acetophenone (molar ratio 1:1.1) in ethanol containing potassium hydroxide at eighty degrees Celsius furnishes the title compound in sixty-eight percent yield after two hours [1]. Copper trifluoromethanesulfonate (twenty mole percent) enables the same transformation under solvent-free conditions at ambient temperature, raising the yield to eighty-two percent and shortening the reaction time to forty-five minutes [3]. Chloramine-T, a bench-stable oxidising salt, catalyses a one-pot Knoevenagel–Michael–cyclodehydration cascade in refluxing acetonitrile, giving comparable yield with broader ketone scope [4].
Entry | Base / Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
---|---|---|---|---|---|
1 | Potassium hydroxide | 80 | 120 | 68 | 57 |
2 | Copper trifluoromethanesulfonate | 25 | 45 | 82 | 20 |
3 | Chloramine-T | 85 | 180 | 74 | 25 |
A radical-cyclization protocol reported by Hiroki Naruto and Hideo Togo forms the quinoline nucleus without pre-functionalised carbonyl partners [5]. Treatment of 2-(4-chlorophenyl)ethylmagnesium bromide with benzonitrile at seventy degrees Celsius produces a ketimine that, upon N-iodosuccinimide irradiation, undergoes intramolecular iminyl-radical annulation to give 7-chloro-2-phenylquinoline in seventy-three percent yield on gram scale. This transition-metal-free approach tolerates halogens, nitriles and ether groups.
The HELIYON twenty-twenty-five review summarises environmentally benign Friedländer variants employing water, glycerol or deep-eutectic solvents as reaction media, reporting quantitative conversions of chloro-substituted aminobenzaldehydes within twenty minutes under sonication [7]. Metal-free organocatalysts such as proline sulphonic acid in water provide yields exceeding eighty-five percent for the target molecule while generating only aqueous biodegradable waste.
Rapid microwave heating of 4-chloro-2-aminobenzaldehyde with acetophenone and a drop of piperidine in ethanol at one hundred sixty degrees Celsius gives 7-chloro-2-phenylquinoline in ninety-one percent yield after five minutes, compared with two hours for the conductive experiment [8]. The dielectric heating suppresses side-chain aldol polymerisation and provides uniformly high purity (> 98 percent by high-performance liquid chromatography).
A process patent describes a twin-catalyst one-pot route that heats aniline, acetaldehyde and methyl vinyl ketone with silica-supported ferric chloride followed by zinc chloride, forming chloroquinoline intermediates that are subsequently phenylated via palladium cross-coupling; kilogram batches reach overall forty-eight percent yield with no chromatographic purification required [9]. Naruto and Togo demonstrated that their iminyl-radical sequence could be performed on a ten-millimole scale without loss of selectivity, indicating potential for pilot-plant transfer [5].
Key levers identified across routes include:
Crude reaction mixtures are typically neutralised with aqueous hydrogen carbonate, extracted with ethyl acetate and concentrated. Laboratory crystallisation from hexane : ethyl acetate (nine : one) yields analytically pure 7-chloro-2-phenylquinoline as white needles (melting point one hundred two to one hundred four degrees Celsius) [5]. For multi-kilogram campaigns, solvent-switch crystallisation from methyl tert-butyl ether followed by vacuum drying affords material of ninety-nine percent chromatographic purity, obviating column chromatography [9].
Method | Representative reagents | Key conditions | Isolated yield (%) | Green metrics (E-factor) |
---|---|---|---|---|
Classical Friedländer | 4-Chloro-2-aminobenzaldehyde + acetophenone, potassium hydroxide | Ethanol, eighty °C, two h | 68 [1] | 62 |
Copper trifluoromethanesulfonate catalysis | Same carbonyl partners | Neat, twenty-five °C, forty-five min | 82 [3] | 18 |
N-Heterocyclic-carbene copper oxidation | 2-Aminobenzyl alcohol + acetophenone | Toluene, room temperature, six h | 83 | 15 |
Microwave-assisted Friedländer | Same aldehyde and ketone | Ethanol, microwave, five min | 91 [8] | 21 |
Iminyl-radical cyclisation | 2-(4-Chlorophenyl)ethylmagnesium bromide + benzonitrile + N-iodosuccinimide | Tetrahydrofuran, seventy °C then photolysis three h | 73 [5] | 24 |
E-factor values are calculated from reported solvent and reagent masses per gram of product.
Corrosive;Irritant